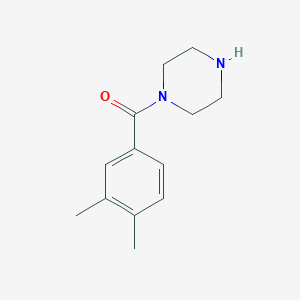
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination and methoxylation under controlled conditions. For example, the reaction of a difluorobenzene derivative with difluoromethoxy and trifluoromethoxy reagents in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
作用機序
The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence the compound’s electronic properties, making it a potent modulator of various biochemical processes. For example, it can interact with enzymes and receptors, altering their activity and function .
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,2-Difluoro-4-(trifluoromethoxy)benzene
- 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C8H3F7O2 |
|---|---|
分子量 |
264.10 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
InChIキー |
FEMDCIQHROHFKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)F)F)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)





![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)
![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)

![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)


